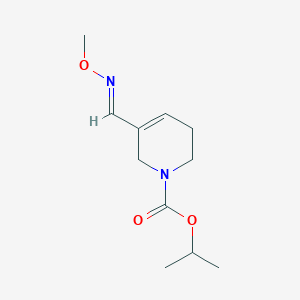

1-Methyl-3-nitro-1-nitrosoguanidine

Übersicht

Beschreibung

1-Methyl-3-nitro-1-nitrosoguanidine (MNNG) is a synthetic organic compound with a wide range of applications in scientific research. It is a nitrosourea that has been used as a mutagenic agent in many studies, and is also used as a carcinogen for laboratory animals. MNNG has been found to be a highly effective mutagen in many organisms, including bacteria, plants, and animals. In addition, MNNG has been used in a variety of biochemical and physiological studies, and has been found to be useful in the study of gene expression, DNA repair, and cell cycle regulation.

Wissenschaftliche Forschungsanwendungen

Mutagenesis Studies

1-Methyl-3-nitro-1-nitrosoguanidine (MNNG) is recognized as a powerful mutagen. It has been used in genetic research, particularly in inducing mutations in Escherichia coli. This property of MNNG is beneficial for understanding chromosome replication and mapping, as well as directing mutagenesis for various research purposes (Guerola, Ingraham, & Cerdá-Olmedo, 1971).

Antimicrobial and Antifungal Effects

MNNG has demonstrated antimicrobial activity against fungi, gram-positive, and gram-negative bacteria. Its effectiveness in vivo in mice, comparable to that of penicillin or streptomycin sulfate, has been observed in experiments involving Staphylococcus aureus and Escherichia coli (Hunt & Pittillo, 1968).

Antitumor Activity

MNNG and its analogs have shown antitumor activity, particularly against various ascites tumors in mice, such as leukemia L1210 and Ehrlich carcinoma. It has been noted that MNNG can be effective in single or limited doses, with certain analogs increasing life expectancy in affected mice (Greene & Greenberg, 1960).

Genetic and Cellular Research

The mutagenic effects of MNNG on intracellular bacteriophages have been studied, revealing its ability to inactivate and mutate certain phages. This research contributes to understanding the mutagenic mechanisms at the cellular level (Zampieri, Greenberg, & Warren, 1968).

Research in Viral Mutagenesis

Studies involving MNNG's reaction with tobacco mosaic virus and its RNA demonstrate its ability to methylate certain bases and potentially cause mutations. This research aids in understanding the molecular interactions and mutagenic potential of MNNG at the nucleic acid level (Singer, Fraenkel-conrat, Greenberg, & Michelson, 1968).

Cancer Research

MNNG's role in cancer research has been significant. Studies show that its oral administration in rats can result in adenomas and adenocarcinomas of the glandular stomach and other tumors in the alimentary tract, highlighting its potential as a research tool in carcinogenesis studies (Sugimura, Fujimura, & Baba, 1970).

Genetic Engineering

MNNG has been used in genetic engineering to obtain streptomycin-dependent mutants of various bacterial strains. This application is vital for understanding bacterial genetics and developing new strains for research purposes (Chengappa & Carter, 1979).

Antimalarial Research

MNNG has shown potential as an antimalarial compound, with studies indicating that it can destroy the infectivity of Plasmodium berghei in mice. This suggests its potential for development into novel antimalarial treatments (Siu, 1968).

Analytical Chemistry

In analytical chemistry, MNNG has been a subject of study for its properties and interactions. For instance, its analysis via LC-MS and catalytic reduction has been explored, providing insights into detecting and analyzing such compounds (Nikolaev et al., 2021).

Wirkmechanismus

Target of Action

The primary targets of 1-Methyl-3-nitro-1-nitrosoguanidine are the O6 of guanine and O4 of thymine in the DNA . These nucleobases play a crucial role in the structure of DNA and its function in genetic processes.

Mode of Action

This compound acts by adding alkyl groups to the O6 of guanine and O4 of thymine . This alkylation can lead to transition mutations between GC and AT .

Biochemical Pathways

The alkylation of guanine and thymine by this compound can lead to transition mutations, which can affect various biochemical pathways. These mutations can disrupt normal cellular processes and lead to uncontrolled cell growth or cancer .

Result of Action

The result of the action of this compound is the induction of mutations in the DNA. This can lead to various cellular effects, including uncontrolled cell growth or cancer . It has been used experimentally to induce gastric cancer in mice .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to heat and will detonate under high impact . It reacts violently with water and is slowly hydrolysed . It is also incompatible with acids, bases, oxidizing agents, and reducing agents, and reacts with bases to release highly toxic, irritating, and explosive gases .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

1-Methyl-3-nitro-1-nitrosoguanidine plays a significant role in biochemical reactions due to its alkylating properties. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with DNA, where it adds alkyl groups to the O6 position of guanine and the O4 position of thymine. This alkylation can lead to transition mutations between guanine-cytosine and adenine-thymine base pairs . Additionally, this compound can interact with proteins involved in DNA repair mechanisms, potentially inhibiting their function and leading to increased mutation rates.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing mutations in the DNA, which can disrupt normal cellular processes and lead to cancerous transformations. The compound affects cell signaling pathways by altering the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. These changes can result in uncontrolled cell proliferation and resistance to cell death, contributing to tumor development .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to alkylate DNA. The compound binds to DNA and transfers alkyl groups to specific sites on the DNA bases, primarily guanine and thymine. This alkylation can cause mispairing during DNA replication, leading to mutations. Additionally, this compound can inhibit the activity of DNA repair enzymes, further increasing the likelihood of mutations. The compound’s ability to induce mutations is a key factor in its carcinogenic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under controlled conditions, but it can degrade when exposed to heat, light, or reactive chemicals . Long-term exposure to this compound can lead to cumulative mutations in cells, resulting in significant changes in cellular function. In vitro and in vivo studies have shown that prolonged exposure to the compound can cause persistent alterations in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mutations without causing significant toxicity. At higher doses, this compound can cause severe toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to induce noticeable mutations. Toxic or adverse effects at high doses include gastrointestinal distress, liver damage, and increased risk of cancer .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which can convert the compound into reactive intermediates that can further interact with DNA and proteins. The compound can also affect metabolic flux by altering the levels of metabolites involved in nucleotide synthesis and DNA repair. These changes can impact cellular metabolism and contribute to the compound’s mutagenic and carcinogenic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, this compound can accumulate in the nucleus, where it exerts its mutagenic effects on DNA. The localization and accumulation of the compound can influence its activity and the extent of its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it interacts with DNA. The compound’s activity and function are influenced by its ability to target specific compartments within the cell. Post-translational modifications and targeting signals can direct this compound to the nucleus, where it can induce mutations and disrupt normal cellular processes. The compound’s localization is a critical factor in its mutagenic and carcinogenic properties .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Methyl-3-nitro-1-nitrosoguanidine involves the nitration of 1-methyl-1-nitrosoguanidine followed by reduction of the nitro group.", "Starting Materials": [ "1-methyl-1-nitrosoguanidine", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Sodium nitrate", "Hydrochloric acid", "Sodium hydroxide", "Iron powder" ], "Reaction": [ "1. Dissolve 1-methyl-1-nitrosoguanidine in concentrated sulfuric acid and cool the solution to 0°C.", "2. Slowly add a mixture of nitric acid and sulfuric acid to the cooled solution while stirring.", "3. Add sodium nitrite to the mixture and stir for 30 minutes.", "4. Slowly add sodium nitrate to the mixture while stirring and maintain the temperature at 0°C.", "5. Dilute the resulting mixture with water and extract the product with chloroform.", "6. Wash the chloroform layer with water and dry over anhydrous sodium sulfate.", "7. Concentrate the chloroform solution to obtain 1-methyl-3-nitro-1-nitrosoguanidine.", "8. Dissolve the obtained product in hydrochloric acid and add iron powder.", "9. Heat the mixture to reflux for 2 hours.", "10. Neutralize the mixture with sodium hydroxide and extract the product with chloroform.", "11. Wash the chloroform layer with water and dry over anhydrous sodium sulfate.", "12. Concentrate the chloroform solution to obtain pure 1-Methyl-3-nitro-1-nitrosoguanidine." ] } | |

CAS-Nummer |

70-25-7 |

Molekularformel |

C2H5N5O3 |

Molekulargewicht |

147.09 g/mol |

IUPAC-Name |

1-methyl-2-nitro-1-nitrosoguanidine |

InChI |

InChI=1S/C2H5N5O3/c1-6(5-8)2(3)4-7(9)10/h1H3,(H2,3,4) |

InChI-Schlüssel |

VZUNGTLZRAYYDE-UHFFFAOYSA-N |

Isomerische SMILES |

CN(/C(=N/[N+](=O)[O-])/N)N=O |

SMILES |

CN(C(=N[N+](=O)[O-])N)N=O |

Kanonische SMILES |

CN(C(=N[N+](=O)[O-])N)N=O |

Siedepunkt |

BP: 89-97 °C at 225 °C |

Color/Form |

Crystals from methanol Pale yellow to pink crystals Yellow crystals from methanol. |

melting_point |

244 °F (decomposes) (NTP, 1992) 118 °C (decomposes) MP: 118-123.5 °C (with desomposition) |

Physikalische Beschreibung |

N-methyl-n'-nitro-n-nitrosoguanidine appears as a yellow powder. Melting point 244 °F. Decomposes above 212 °F. A suspected carcinogen. Extremely hazardous as a mutagen. Avoid skin contact and inhalation of of vapors. Usually stored frozen (below 32 °F) in polyethylene bottles that are tightly closed and contained in a metal can. May decomposed during prolonged storage and develop sufficient pressure in a closed container to explode. Keep away from heat, sparks, and open flame. Yellow solid; [Merck Index] Pale yellow to pink solid; Light sensitive, changes color to orange and green; [HSDB] Yellow crystals; [Aldrich MSDS] |

Reinheit |

95% |

Löslichkeit |

Reacts with water violently (NTP, 1992) Slightly soluble in water (less than 0.5%) Soluble in polar organic solvents (often accompanied by decomposition) Soluble in DMSO |

Synonyme |

N-Methyl-N’-nitro-N-nitroso-guanidine; 1-Methyl-1-nitroso-2-nitroguanidine; Methylnitronitrosoguanidine; N-Nitrosoguanidine; N-Nitroso-N’-nitro-N-methylguanidine; 1-Methyl-3-nitro-1-nitrosoguanidine; MNNG; NSC 9369; |

Dampfdruck |

0.00012 [mmHg] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B137512.png)